molecular formula C14H17N3O5S2 B2613966 N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396573-11-7

N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2613966
CAS No.: 1396573-11-7
M. Wt: 371.43
InChI Key: DVRNZTNLNOGOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O5S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study described the microwave-assisted synthesis of a variety of compounds including those similar to N-(4-(N-acetylsulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide. This method offers an environmentally benign procedure with improved reaction rates and yields. The compounds synthesized showed significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).

QSAR Studies and Antibacterial Agents

Another research focused on synthesizing and evaluating the antibacterial activity of similar compounds. The study included Quantitative Structure-Activity Relationship (QSAR) studies, which revealed the importance of structural and physicochemical parameters in enhancing the antibacterial activity of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Agents with Novel Derivatives

Research conducted in 2017 synthesized a series of novel compounds closely related to this compound. These compounds were evaluated for their antimicrobial activity against bacterial and fungal species. Some compounds demonstrated potent antimicrobial properties, with specific compounds showing exceptional activity (Incerti et al., 2017).

Synthesis and Biological Evaluation of Derivatives

A related study focused on synthesizing two new series of derivatives and evaluating their antibacterial, antitubercular, and antimalarial activities. Certain compounds exhibited excellent antibacterial activity against specific bacterial strains and showed promising antitubercular and antimalarial activities (Umamatheswari & Sankar, 2017).

Analgesic, Anti-inflammatory, and Antimicrobial Activities

A 2019 study reported the synthesis of compounds with structures similar to this compound, testing them for analgesic, anti-inflammatory, and antimicrobial activities. The compounds demonstrated significant activities in these areas (Gein et al., 2019).

Anticonvulsant and Antimicrobial Activity

Research in 2017 synthesized amide derivatives of Sulphonamides, closely related to the compound . These derivatives were evaluated for anticonvulsant and antimicrobial activity, with some showing significant results in both areas (Pal et al., 2017).

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S2/c1-9(18)17-24(21,22)11-4-2-10(3-5-11)15-14(20)12-8-23-7-6-13(19)16-12/h2-5,12H,6-8H2,1H3,(H,15,20)(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRNZTNLNOGOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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